C18H18BrN5S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide, commonly known as MTT, is a yellow tetrazole. It is widely used in cell biology and biochemistry for assessing cell metabolic activity. The compound is reduced to an insoluble purple formazan product by mitochondrial enzymes in living cells, which can be quantified by spectrophotometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide involves the reaction of 4,5-dimethylthiazol-2-amine with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with sodium azide to form the tetrazole ring. The final step involves the bromination of the tetrazole to yield the desired compound .
Industrial Production Methods
Industrial production of MTT typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide primarily undergoes reduction reactions. The compound is reduced by mitochondrial enzymes in living cells to form a purple formazan product .
Common Reagents and Conditions
The reduction of MTT to formazan typically occurs in the presence of NAD(P)H-dependent cellular oxidoreductase enzymes. The reaction is carried out under physiological conditions, usually at 37°C and in the presence of cell culture media .
Major Products
The major product of the reduction reaction is the purple formazan, which is insoluble in water and can be solubilized using solvents like dimethyl sulfoxide (DMSO) for quantification .
Scientific Research Applications
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is extensively used in scientific research for:
Cell Viability Assays: MTT is a standard reagent for assessing cell viability, proliferation, and cytotoxicity in various cell lines.
Drug Screening: It is used to evaluate the cytotoxic effects of potential therapeutic agents on cancer cells.
Metabolic Activity Studies: The reduction of MTT to formazan is an indicator of cellular metabolic activity, making it useful in studies of cell metabolism.
Mechanism of Action
The mechanism of action of MTT involves its reduction by mitochondrial enzymes to form a purple formazan product. This reduction is facilitated by NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells present. The formazan product accumulates within the cells and can be quantified by measuring its absorbance .
Comparison with Similar Compounds
Similar Compounds
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT but produces a water-soluble formazan product, eliminating the need for a solubilization step.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Also produces a water-soluble formazan product and is often used in one-step assays.
Uniqueness
MTT is unique in its widespread use and reliability for cell viability assays. Its reduction to an insoluble formazan product allows for easy quantification of cell metabolic activity, making it a gold standard in cytotoxicity and proliferation studies .
Properties
Molecular Formula |
C18H18BrN5S |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(2,5-diphenyl-1,3-dihydrotetrazol-3-ium-3-yl)-4,5-dimethyl-1,3-thiazole;bromide |
InChI |
InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H |
InChI Key |
NBWRJAOOMGASJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)[NH+]2N=C(NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.